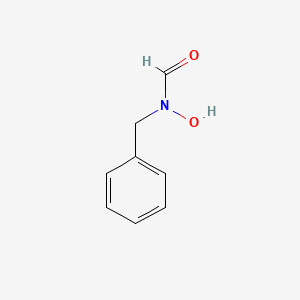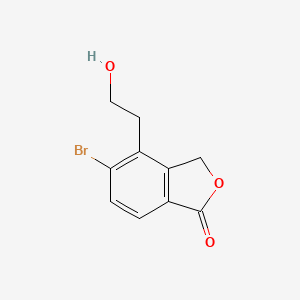
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyethyl group at the 4th position, and a lactone (cyclic ester) structure at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one typically involves the bromination of a benzofuran derivative followed by the introduction of the hydroxyethyl group. Common synthetic routes include:
Bromination: The starting benzofuran compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzofuran.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: 5-carboxy-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Reduction: 4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Substitution: 5-amino-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Applications De Recherche Scientifique
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-chloro-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
5-bromo-4-(2-hydroxyethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-7-8(5-14-10(7)13)6(9)3-4-12/h1-2,12H,3-5H2 |
Clé InChI |
QPLJJRROTIDKCV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2CCO)Br)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
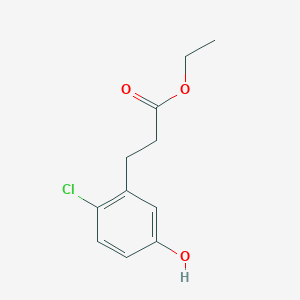

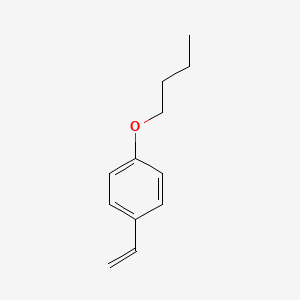
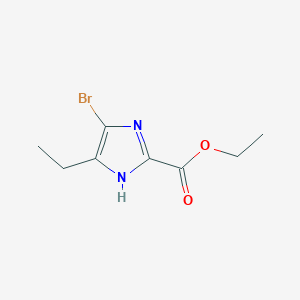
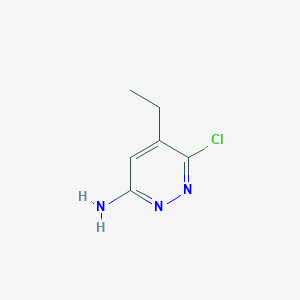
![Methyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8649120.png)
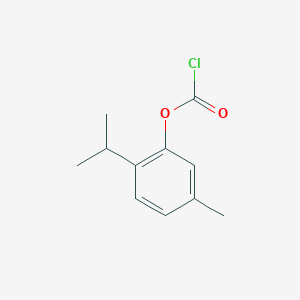
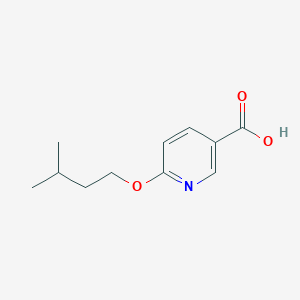
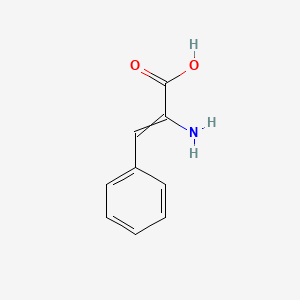
![1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane](/img/structure/B8649141.png)
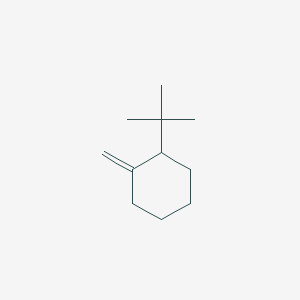
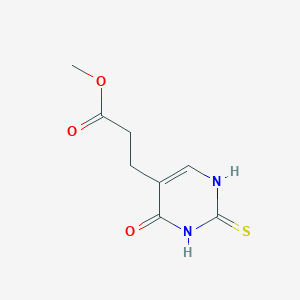
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)
